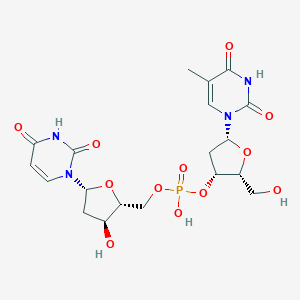

dTpdU

Description

Structure

3D Structure

Properties

CAS No. |

10318-59-9 |

|---|---|

Molecular Formula |

C19H25N4O12P |

Molecular Weight |

532.4 g/mol |

IUPAC Name |

[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C19H25N4O12P/c1-9-6-23(19(29)21-17(9)27)16-5-11(12(7-24)33-16)35-36(30,31)32-8-13-10(25)4-15(34-13)22-3-2-14(26)20-18(22)28/h2-3,6,10-13,15-16,24-25H,4-5,7-8H2,1H3,(H,30,31)(H,20,26,28)(H,21,27,29)/t10-,11+,12+,13+,15+,16+/m0/s1 |

InChI Key |

JEFGXHFUMBYQPS-PCKPYIHYSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)OCC3C(CC(O3)N4C=CC(=O)NC4=O)O |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)CO)OP(=O)(O)OC[C@@H]3[C@H](C[C@@H](O3)N4C=CC(=O)NC4=O)O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)OCC3C(CC(O3)N4C=CC(=O)NC4=O)O |

Synonyms |

2'-deoxyuridylyl-(5'-3')thymidine dTpdU thymidylyl-(3'-5')deoxyuridine |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Modified Deoxyuridine Triphosphates (dUTPs) for Advanced Molecular Biology Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structures, properties, and applications of commonly used modified deoxyuridine triphosphates (dUTPs). These nucleotide analogs are indispensable tools in molecular biology for the enzymatic labeling of DNA in a variety of applications, including PCR, fluorescent in situ hybridization (FISH), microarrays, and apoptosis detection.

Core Concepts: The Structure of Modified dUTPs

Modified dUTPs are analogs of the natural deoxyuridine triphosphate, which is not typically incorporated into DNA, being replaced by thymidine triphosphate (dTTP). In these modified versions, a functional group is attached to the C5 position of the uracil base, often via a linker arm. This modification allows for the attachment of various labels, such as fluorophores, haptens (like biotin and digoxigenin), or reactive groups for "click chemistry." The triphosphate chain remains unaltered to ensure recognition and incorporation by DNA polymerases.

The general chemical structure consists of three key components:

-

Deoxyuridine Triphosphate Core: The fundamental building block comprising a deoxyribose sugar, a triphosphate group, and a uracil base.

-

Linker Arm: A spacer of varying length that connects the functional group to the uracil base. The linker minimizes steric hindrance, allowing for efficient enzymatic incorporation and accessibility of the label for detection.

-

Functional Moiety: The attached group that confers the specific property to the dUTP, such as fluorescence or affinity binding.

Below are the chemical structures of several widely used modified dUTPs.

Figure 1: Generalized Structure of a C5-Modified dUTP

Caption: Generalized structure of a C5-modified dUTP.

Common Modifications of dUTP

Aminoallyl-dUTP

Aminoallyl-dUTP is a precursor for two-step labeling procedures. It contains a reactive primary amine group at the end of a linker arm. This amine can be subsequently coupled to an amine-reactive fluorescent dye or other labels.

Chemical Structure of 5-(3-aminoallyl)-dUTP

-

Core: Deoxyuridine triphosphate

-

Linker: 3-aminopropenyl group

-

Functional Moiety: Primary amine (-NH2)[1]

This two-step labeling approach is often used in microarray experiments to label cDNA probes.[2][3]

Biotin-dUTP

Biotin-dUTP is used to incorporate biotin into a DNA strand. Biotin has a very high affinity for streptavidin, which can be conjugated to fluorescent dyes or enzymes for detection. This system provides a robust and sensitive method for nucleic acid detection.

Chemical Structure of Biotin-11-dUTP

-

Core: Deoxyuridine triphosphate

-

Linker: A spacer arm, often 11 atoms long, to reduce steric hindrance.

-

Functional Moiety: Biotin

Biotin-labeled probes are commonly used in pull-down assays to isolate DNA-binding proteins and in situ hybridization techniques.

Digoxigenin (DIG)-dUTP

Similar to biotin, digoxigenin is a hapten that can be incorporated into DNA. It is detected using a high-affinity anti-DIG antibody that can be conjugated to a fluorescent dye or an enzyme for colorimetric or chemiluminescent detection.

Chemical Structure of DIG-11-dUTP

-

Core: Deoxyuridine triphosphate

-

Linker: An 11-atom spacer arm.

-

Functional Moiety: Digoxigenin

DIG-labeled probes are frequently used in in situ hybridization and other blotting techniques.

Fluorescently Labeled dUTPs

In this case, a fluorescent dye is directly attached to the dUTP via a linker arm. This allows for the direct enzymatic incorporation of a fluorophore into a DNA molecule, simplifying the labeling process. A wide variety of fluorescent dyes are available, each with distinct spectral properties.

Example: Fluorescein-12-dUTP

The choice of fluorophore depends on the excitation and emission wavelengths required for the specific application and the available detection instrumentation.

Quantitative Data: Spectral Properties of Common Fluorescent Dyes for dUTP Labeling

The selection of a fluorescently labeled dUTP is critically dependent on its spectral characteristics. The following table summarizes the excitation and emission maxima for several commonly used fluorescent dyes.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) |

| Fluorescein (FITC) | 494 | 521[2] |

| Cyanine 3 (Cy3) | ~550 | ~570 |

| Cyanine 5 (Cy5) | ~649 | ~670 |

| Alexa Fluor 488 | 495 | 519 |

| Alexa Fluor 594 | 590 | 617 |

| Texas Red | 589 | 615 |

Click Chemistry Compatible dUTPs

"Click chemistry" refers to a set of biocompatible reactions that are highly efficient and specific.[5] The most common click reaction used in molecular biology is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[5] For this purpose, dUTPs are modified with either an alkyne or an azide group.

5-Ethynyl-2'-deoxyuridine (EdU) Triphosphate

EdU is a thymidine analog containing a terminal alkyne group.[6][7] When incorporated into DNA, this alkyne group can react with an azide-containing fluorescent dye or other label in a click reaction.[7][8] This method is known for its high efficiency and low background.[9]

Chemical Structure of 5-Ethynyl-dUTP

-

Core: Deoxyuridine triphosphate

-

Modification: A terminal alkyne group directly attached to the C5 position of the uracil base.

Experimental Protocols and Workflows

Modified dUTPs are central to a variety of molecular biology techniques. Below are detailed methodologies for key experiments.

Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) Assay

The TUNEL assay is a method for detecting DNA fragmentation, which is a hallmark of apoptosis.[10] Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA breaks with a modified dUTP.[10][11]

Experimental Protocol for TUNEL Assay

-

Fixation and Permeabilization:

-

Fix cells or tissue sections with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash twice with PBS.

-

Permeabilize the cells with a solution of 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

-

Wash twice with PBS.

-

-

TUNEL Reaction:

-

Prepare the TUNEL reaction mixture containing TdT enzyme and a modified dUTP (e.g., Biotin-dUTP, Fluorescein-dUTP, or an alkyne-dUTP for click chemistry). A typical reaction mix includes 5 µL of TdT buffer, 1 µL of TdT enzyme, and 1 µL of modified dUTP in a final volume of 50 µL.[12]

-

Incubate the samples with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber.[11][12]

-

-

Detection:

-

For directly labeled dUTPs: Wash the samples and counterstain with a nuclear stain like DAPI.

-

For biotin-dUTP: Incubate with fluorescently labeled streptavidin for 30 minutes at room temperature.

-

For alkyne-dUTP: Perform a click reaction with an azide-fluorophore conjugate according to the manufacturer's protocol.[9]

-

Wash and mount the samples for visualization by fluorescence microscopy.

-

Workflow for TUNEL Assay

Caption: Workflow of the TUNEL assay for apoptosis detection.

Fluorescent In Situ Hybridization (FISH)

FISH is a cytogenetic technique used to detect and localize a specific DNA sequence on a chromosome.[1] It involves the hybridization of a fluorescently labeled DNA probe to the target sequence.

Experimental Protocol for FISH

-

Probe Labeling:

-

Label a DNA probe by incorporating a modified dUTP (e.g., Fluorescein-dUTP, DIG-dUTP) via nick translation or PCR.

-

-

Sample Preparation:

-

Prepare metaphase chromosome spreads or tissue sections on microscope slides.

-

Treat the slides with RNase A to remove cellular RNA, followed by pepsin to digest proteins.

-

Fix the samples with paraformaldehyde.

-

-

Denaturation and Hybridization:

-

Washing and Detection:

-

Wash the slides to remove the unbound probe.

-

If an indirectly labeled probe (e.g., DIG-dUTP) was used, incubate with a fluorescently labeled antibody against the hapten.

-

Counterstain the chromosomes with DAPI.

-

-

Imaging:

-

Visualize the slides using a fluorescence microscope.

-

Workflow for Fluorescent In Situ Hybridization (FISH)

Caption: Workflow of a Fluorescent In Situ Hybridization (FISH) experiment.

DNA Microarray Analysis

DNA microarrays are used to measure the expression levels of large numbers of genes simultaneously.[15] This is often achieved by hybridizing fluorescently labeled cDNA to a microarray chip.

Experimental Protocol for Two-Color Microarray

-

RNA Isolation:

-

Isolate total RNA or mRNA from two samples to be compared (e.g., control and treated).

-

-

cDNA Synthesis and Labeling:

-

Perform reverse transcription of the RNA from each sample to synthesize cDNA.

-

During reverse transcription, incorporate a different fluorescently labeled dUTP (e.g., Cy3-dUTP for the control sample and Cy5-dUTP for the treated sample) into each cDNA population.[16]

-

-

Hybridization:

-

Combine the two labeled cDNA samples.

-

Hybridize the mixed sample to a DNA microarray chip overnight in a hybridization chamber.

-

-

Washing and Scanning:

-

Wash the microarray to remove non-specifically bound cDNA.

-

Scan the microarray using a scanner that can detect both fluorophores.

-

-

Data Analysis:

-

Analyze the scanned image to determine the relative fluorescence intensity of the two dyes for each spot on the array, which corresponds to the relative expression level of a specific gene.

-

Workflow for a Two-Color DNA Microarray Experiment

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Fluorescent sample labeling for DNA microarray analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorescent Sample Labeling for DNA Microarray Analyses | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. idtdna.com [idtdna.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. 5-Ethynyl-2'-deoxyuridine - Wikipedia [en.wikipedia.org]

- 8. selleckchem.com [selleckchem.com]

- 9. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 10. TUNEL assay - Wikipedia [en.wikipedia.org]

- 11. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]

- 12. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluorescence In Situ Hybridization (FISH) and Its Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What is fluorescence in situ hybridisation? [ogt.com]

- 15. bepls.com [bepls.com]

- 16. researchgate.net [researchgate.net]

The Discovery and Characterization of New Fluorescent dNTPs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of fluorescently labeled deoxyribonucleoside triphosphates (dNTPs) has revolutionized molecular biology, enabling significant advancements in fields ranging from genomics to cell biology and drug discovery. These vital tools, which combine the fundamental building blocks of DNA with fluorescent reporters, allow for the direct visualization and quantification of nucleic acid synthesis and interactions. This technical guide provides a comprehensive overview of the discovery, characterization, and application of new fluorescent dNTPs, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological and experimental workflows.

Core Concepts in Fluorescent dNTP Design and Synthesis

The design of novel fluorescent dNTPs is a balancing act between optimizing photophysical properties and maintaining biological functionality. The fluorophore, a molecule that absorbs light at one wavelength and emits it at a longer wavelength, can be attached to the dNTP at various positions, most commonly the nucleobase or the terminal phosphate.[1]

-

Base-Labeled dNTPs: The fluorophore is typically attached to the 5-position of pyrimidines (dCTP and dTTP/dUTP) or the 7-position of 7-deazapurines (dATP and dGTP) via a linker arm. This strategy is widely used due to the high tolerance of many DNA polymerases for modifications at these positions.[]

-

Phosphate-Labeled dNTPs: Attaching the fluorophore to the terminal phosphate of the dNTP offers the advantage that the fluorescent moiety is cleaved off during incorporation by a DNA polymerase. This "scarless" incorporation leaves a native DNA strand, which can be crucial for downstream applications.[]

The choice of fluorophore is critical and depends on the intended application. Key properties to consider are high quantum yield, photostability, a large extinction coefficient (leading to high brightness), and a narrow emission spectrum to allow for multiplexing.[] Common fluorophore families used in dNTP synthesis include cyanine dyes (e.g., Cy3, Cy5), rhodamine derivatives (e.g., TAMRA, ROX), fluorescein derivatives (e.g., FAM), and BODIPY dyes.

Representative Synthesis and Purification Workflow

The synthesis of a fluorescent dNTP, such as a cyanine dye-labeled dUTP, typically involves a multi-step process. The following diagram illustrates a general workflow for the synthesis and purification of a Cy5-dUTP analog.

Caption: General workflow for the synthesis and purification of a Cy5-dUTP analog.

Characterization of Fluorescent dNTPs

A thorough characterization of newly synthesized fluorescent dNTPs is essential to determine their suitability for various applications. This involves assessing both their photophysical properties and their biochemical compatibility with DNA polymerases.

Photophysical Properties

The key photophysical parameters of a fluorescent dNTP dictate its performance in fluorescence-based assays.

| Property | Description | Importance |

| Absorption Maximum (λabs) | The wavelength at which the fluorophore absorbs light most efficiently. | Determines the optimal excitation wavelength. |

| Emission Maximum (λem) | The wavelength at which the fluorophore emits light most intensely. | Determines the optimal detection wavelength and filter set. |

| Molar Extinction Coefficient (ε) | A measure of how strongly the fluorophore absorbs light at a given wavelength. | Contributes to the overall brightness of the probe. |

| Quantum Yield (Φ) | The ratio of photons emitted to photons absorbed. | A higher quantum yield results in a brighter signal. |

| Brightness | The product of the molar extinction coefficient and the quantum yield (ε × Φ). | A key metric for comparing the performance of different fluorophores. |

| Photostability | The ability of a fluorophore to resist photodegradation upon exposure to light. | Crucial for applications requiring long or intense illumination, such as single-molecule imaging. |

Table 1: Key Photophysical Properties of Fluorescent dNTPs.

Biochemical Properties

The ability of a fluorescent dNTP to be efficiently and accurately incorporated by a DNA polymerase is paramount.

| Property | Description | Importance |

| Incorporation Efficiency | The rate at which a DNA polymerase incorporates the fluorescent dNTP compared to its natural counterpart. | Determines the feasibility of using the modified dNTP in enzymatic assays. |

| Fidelity | The accuracy with which a DNA polymerase incorporates the correct fluorescent dNTP opposite its complementary base in the template strand. | Critical for applications where sequence accuracy is essential, such as DNA sequencing. |

| Processivity | The number of nucleotides a polymerase can incorporate before dissociating from the DNA template. | Important for the synthesis of long, fluorescently labeled DNA strands. |

Table 2: Key Biochemical Properties of Fluorescent dNTPs.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of fluorescent dNTPs.

Protocol 1: Determination of Photophysical Properties

Objective: To measure the absorption and emission spectra, quantum yield, and photostability of a fluorescent dNTP.

Materials:

-

Fluorescent dNTP stock solution

-

Appropriate buffer (e.g., 1x PBS, pH 7.4)

-

Quartz cuvettes

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quantum yield standard with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol)

-

Microscope with a high-intensity light source and a sensitive camera for photostability measurements

Procedure:

-

Absorption Spectrum:

-

Prepare a dilute solution of the fluorescent dNTP in the desired buffer.

-

Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range.

-

Identify the wavelength of maximum absorbance (λabs).

-

-

Emission Spectrum:

-

Using a fluorometer, excite the sample at its λabs.

-

Record the emission spectrum over a relevant wavelength range.

-

Identify the wavelength of maximum emission (λem).

-

-

Quantum Yield Determination (Relative Method):

-

Prepare a series of dilutions of the fluorescent dNTP and the quantum yield standard in the same solvent.

-

Measure the absorbance of each solution at the excitation wavelength, ensuring the absorbance is below 0.1 to avoid inner filter effects.

-

Measure the integrated fluorescence intensity of each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield (Φsample) is calculated using the following equation: Φsample = Φstandard × (Gradientsample / Gradientstandard) × (ηsample2 / ηstandard2) where η is the refractive index of the solvent.

-

-

Photostability Assay:

-

Immobilize DNA labeled with the fluorescent dNTP on a microscope slide.

-

Image the sample continuously under high-intensity illumination.

-

Measure the decrease in fluorescence intensity over time.

-

Plot the normalized fluorescence intensity as a function of time to determine the photobleaching rate.

-

Protocol 2: Polymerase Incorporation Assay (Primer Extension)

Objective: To assess the ability of a DNA polymerase to incorporate a fluorescent dNTP.

Materials:

-

DNA polymerase

-

10x polymerase reaction buffer

-

Template DNA oligonucleotide

-

5'-radiolabeled or fluorescently labeled primer oligonucleotide

-

Natural dNTPs (dATP, dCTP, dGTP, dTTP)

-

Fluorescently labeled dNTP

-

Stop solution (e.g., 95% formamide, 20 mM EDTA)

-

Denaturing polyacrylamide gel

-

Phosphorimager or fluorescence gel scanner

Procedure:

-

Reaction Setup:

-

Prepare a master mix containing the reaction buffer, template, and labeled primer.

-

Aliquot the master mix into separate reaction tubes.

-

To each tube, add the DNA polymerase and the desired combination of natural and/or fluorescent dNTPs. Include a control reaction with only natural dNTPs.

-

Initiate the reactions by adding the polymerase.

-

-

Incubation:

-

Incubate the reactions at the optimal temperature for the DNA polymerase for a set time course (e.g., 1, 5, 15, 30 minutes).

-

-

Quenching:

-

Stop the reactions at each time point by adding the stop solution.

-

-

Gel Electrophoresis:

-

Denature the samples by heating at 95°C for 5 minutes.

-

Separate the reaction products on a denaturing polyacrylamide gel.

-

-

Analysis:

-

Visualize the gel using a phosphorimager or fluorescence scanner.

-

The appearance of longer DNA fragments over time indicates successful incorporation of the dNTPs. The relative intensity of the bands in the presence of the fluorescent dNTP compared to the natural dNTP provides a qualitative measure of incorporation efficiency.

-

Applications of Fluorescent dNTPs

Fluorescent dNTPs are instrumental in a wide array of molecular biology techniques.

Sequencing by Synthesis (SBS)

Next-generation sequencing (NGS) platforms, such as those from Illumina, heavily rely on fluorescent dNTPs with reversible terminators. In this method, each of the four dNTPs is labeled with a different colored fluorophore and a cleavable 3'-OH blocking group.

Caption: A simplified workflow of a single cycle in Sequencing by Synthesis (SBS).

Live-Cell Imaging of DNA Dynamics

The introduction of fluorescent dNTPs into living cells allows for the real-time visualization of DNA synthesis and repair. This provides invaluable insights into fundamental cellular processes. A key challenge is the delivery of the charged dNTPs across the cell membrane, which can be achieved through methods like electroporation or the use of specialized transporter molecules.

A powerful technique for live-cell imaging is Fluorescence Lifetime Imaging Microscopy (FLIM). The fluorescence lifetime of a dye can change depending on its local environment. This property can be exploited to distinguish between unincorporated fluorescent dNTPs in the nucleoplasm and those that have been incorporated into the DNA backbone.

Signaling Pathway: DNA Damage Response

Fluorescent dNTPs can be used to study the DNA damage response (DDR), a complex network of pathways that cells use to repair damaged DNA. For example, during nucleotide excision repair (NER), a short stretch of DNA containing the damage is removed, and a DNA polymerase fills in the gap. By providing fluorescent dNTPs to the cells, the sites of active DNA repair can be visualized as fluorescent foci.

Caption: Simplified signaling pathway of Nucleotide Excision Repair (NER) highlighting the incorporation of fluorescent dNTPs.

Conclusion

The continuous development of new fluorescent dNTPs with improved photophysical and biochemical properties is expanding the frontiers of molecular biology. From deciphering genomes at unprecedented speeds to visualizing the intricate dance of DNA within living cells, these powerful tools are indispensable for modern biological research and drug development. A thorough understanding of their synthesis, characterization, and application, as outlined in this guide, is crucial for harnessing their full potential.

References

In Vitro Enzymatic Incorporation of Modified dUTP: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic incorporation of modified deoxyuridine triphosphates (dUTPs) into DNA is a cornerstone technique in modern molecular biology, with wide-ranging applications in research, diagnostics, and therapeutics. This guide provides an in-depth overview of the core principles, methodologies, and practical considerations for the successful in vitro incorporation of dUTPs bearing various modifications, such as fluorophores and biotin. Detailed experimental protocols, quantitative data on polymerase efficiency, and visual workflows are presented to enable researchers to design and execute robust experiments for applications ranging from DNA labeling and sequencing to the development of novel diagnostic assays and therapeutic agents.

Introduction

The ability to introduce modified nucleotides into DNA enzymatically has revolutionized our capacity to study and manipulate nucleic acids. By replacing the natural substrate, deoxythymidine triphosphate (dTTP), with a modified dUTP, researchers can introduce a variety of functional groups into a DNA sequence. This process is dependent on the substrate specificity of DNA polymerases, which vary in their ability to accept and incorporate these bulkier, non-native nucleotides.[1]

The most common modifications are attached at the C5 position of the pyrimidine ring, a location that protrudes into the major groove of the DNA double helix and is thus more tolerant of substitutions.[2] The nature of the modification, as well as the length and flexibility of the linker arm connecting it to the nucleotide, significantly influences the efficiency of incorporation by different DNA polymerases.[2] This guide will explore the interplay between the polymerase, the modified dUTP, and the experimental conditions, providing a framework for optimizing incorporation for various downstream applications.

DNA Polymerases for Modified dUTP Incorporation

The choice of DNA polymerase is critical for the efficient incorporation of modified dUTPs. Polymerases exhibit varying degrees of tolerance for these modified substrates, and no single enzyme is optimal for all types of modified dUTPs.[3] Family A polymerases, like Taq polymerase, and some Family B polymerases, such as Vent (exo-), are frequently used for their ability to incorporate a range of modified nucleotides.[3][4] Proofreading polymerases with 3'-5' exonuclease activity, like Pfu, can be inhibited by dUTP in the reaction mixture.[5]

Table 1: Comparison of DNA Polymerase Efficiency for Modified dUTP Incorporation

| DNA Polymerase | Family | Modification Type | Relative Incorporation Efficiency | Reference |

| Taq DNA Polymerase | A | Fluorescent (AMCA, TMR, Fluorescein) | High | [6] |

| Taq DNA Polymerase | A | Biotin-16-dUTP | Moderate | [2] |

| Vent (exo-) DNA Polymerase | B | Fluorescent (Rhodamine Green) | High | [6] |

| Vent (exo-) DNA Polymerase | B | 5-aminomethyl conjugated dUTPs | High | [7] |

| Klenow Fragment | A | 5-vinyl-dUTP | High | [6] |

| Klenow Fragment | A | (E)-5-(1-heptenyl)-dUTP | Low | [6] |

| Pfu DNA Polymerase | B | dUTP (unmodified) | Low | [8] |

| Tth DNA Polymerase | A | dUTP (unmodified) | High | [8] |

| Sequenase v. 2.0 | - | 5-aminomethyl conjugated dUTPs | Low (stalls after 1-2 incorporations) | [7] |

Quantitative Data on Incorporation Efficiency

The efficiency of modified dUTP incorporation can be quantified to guide experimental design. This is often expressed as a percentage of the incorporation of the natural nucleotide, dTTP.

Table 2: Quantitative Incorporation Efficiency of Biotinylated dUTPs

| DNA Polymerase | Modified dUTP | % Substitution for dTTP | Amplicon Yield | Reference |

| Taq DNA Polymerase | Biotin-16-AA-dUTP | 25% | High | [2] |

| Taq DNA Polymerase | Biotin-16-AA-dUTP | 50% | High | [2] |

| Taq DNA Polymerase | Biotin-16-AA-dUTP | 75% | Moderate | [2] |

| Taq DNA Polymerase | Biotin-16-AA-dUTP | 100% | Low/Undetectable | [2] |

| Taq DNA Polymerase | Biotin-16-AA-dCTP | 75% | High | [2] |

| Taq DNA Polymerase | Biotin-16-AA-dCTP | 90% | Moderate | [2] |

Table 3: Relative dUTP Incorporation Efficiency of Various DNA Polymerases

| DNA Polymerase | Relative Efficiency of dUTP Utilization (% of dTTP incorporation) | Reference |

| Neq DNA Polymerase | 74.9% | [8] |

| Taq DNA Polymerase | 71.3% | [8] |

| Vent DNA Polymerase | 15.1% | [8] |

| KOD DNA Polymerase | 12.3% | [8] |

| Pfu DNA Polymerase | 9.4% | [8] |

Experimental Protocols

Nick Translation

Nick translation is a method for incorporating labeled nucleotides into double-stranded DNA. It utilizes DNase I to create nicks, providing free 3'-hydroxyl ends, and DNA Polymerase I to add labeled nucleotides while its 5'-3' exonuclease activity removes existing nucleotides.[1]

Protocol for Nick Translation with Modified dUTP:

-

Prepare the Reaction Mix: In a microcentrifuge tube, combine the following on ice:

-

1 µg of linearized template DNA

-

5 µL of 10X Nick Translation Buffer (0.5 M Tris-HCl, pH 7.5, 0.1 M MgSO₄, 1 mM DTT)

-

5 µL of a dNTP mix (0.2 mM each of dATP, dCTP, dGTP)

-

1 µL of 1 mM modified dUTP

-

10 U of DNA Polymerase I

-

0.1 ng of DNase I

-

Nuclease-free water to a final volume of 50 µL.

-

-

Incubation: Incubate the reaction at 15°C for 1-2 hours.[9]

-

Stop the Reaction: Terminate the reaction by adding 2 µL of 0.5 M EDTA.[9]

-

Purification: Purify the labeled probe to remove unincorporated nucleotides using a spin column or ethanol precipitation.

-

Verification: Analyze the size of the labeled fragments by agarose gel electrophoresis. The fragments should typically range from 300 to 800 bp.[9]

Caption: Workflow for DNA labeling by Nick Translation.

PCR Labeling

Incorporating modified dUTPs during PCR is an effective way to generate labeled amplicons. The ratio of modified dUTP to dTTP is a critical parameter to optimize for efficient amplification.[10]

Protocol for PCR Labeling with Biotin-dUTP: [11]

-

Prepare the Nucleotide Mix:

-

Combine dATP, dCTP, and dGTP to a final concentration of 1 mM each.

-

Prepare a mix of dTTP and Biotin-16-dUTP. A common starting ratio is 650 µM dTTP to 350 µM Biotin-16-dUTP.[11]

-

-

Set up the PCR Reaction:

-

5 µL of 10X PCR Buffer

-

1 µL of Forward Primer (10 µM)

-

1 µL of Reverse Primer (10 µM)

-

1 µL of dNTP mix (containing dATP, dCTP, dGTP)

-

1 µL of dTTP/Biotin-dUTP mix

-

1-100 ng of DNA template

-

0.5 µL of Taq DNA Polymerase (5 U/µL)

-

Nuclease-free water to a final volume of 50 µL.

-

-

Perform Thermal Cycling:

-

Initial Denaturation: 94°C for 2 minutes

-

30-35 cycles of:

-

Denaturation: 94°C for 30 seconds

-

Annealing: 50-65°C for 30 seconds (primer dependent)

-

Extension: 72°C for 1 minute per kb of amplicon length

-

-

Final Extension: 72°C for 5 minutes

-

-

Analyze the Product: Run a portion of the PCR product on an agarose gel to verify amplification and size. A mobility shift may be observed for biotinylated DNA compared to the unlabeled control.[2]

Caption: Workflow for generating labeled amplicons via PCR.

Application: TUNEL Assay for Apoptosis Detection

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a widely used method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.[12] The enzyme Terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of DNA breaks in a template-independent manner.[12]

Signaling Pathway Leading to DNA Fragmentation

Apoptotic stimuli trigger a cascade of events culminating in the activation of caspases, which in turn activate DNases that cleave genomic DNA into fragments. The TUNEL assay detects the resulting free 3'-OH ends.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Protocol: DNA Probe Labeling by PCR - Biotium [biotium.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. interchim.fr [interchim.fr]

- 10. interchim.fr [interchim.fr]

- 11. Star Republic: Guide for Biologists [sciencegateway.org]

- 12. google.com [google.com]

Basic biochemical properties of [specific modified] deoxyuridine

An in-depth technical guide on the core biochemical properties of 5-Ethynyl-2'-deoxyuridine (EdU).

Introduction to 5-Ethynyl-2'-deoxyuridine (EdU)

5-Ethynyl-2'-deoxyuridine (EdU) is a modified nucleoside, specifically a thymidine analog, that has become an invaluable tool in molecular biology and cell biology for assessing DNA synthesis and cell proliferation. Unlike traditional methods like BrdU (5-bromo-2'-deoxyuridine) labeling, which requires harsh DNA denaturation for antibody-based detection, EdU is detected through a bioorthogonal "click" reaction. This involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) where the terminal alkyne group of EdU rapidly and covalently bonds with a fluorescently labeled azide probe. This gentle detection method preserves cell morphology and allows for multiplexing with other fluorescent markers, making it a superior alternative for a wide range of applications.

Core Biochemical Properties and Mechanism of Action

EdU's utility stems from its efficient incorporation into newly synthesized DNA during the S-phase of the cell cycle. Cellular kinases phosphorylate EdU into its triphosphate form, EdU-triphosphate (EdU-TP). DNA polymerases then recognize and incorporate EdU-TP into the growing DNA strand, directly opposite adenine bases, effectively acting as a surrogate for thymidine.

The key to its detection is the small, inert ethynyl group. This group does not significantly alter the DNA structure or interfere with the cell cycle at standard concentrations, allowing for reliable labeling of proliferating cells. The subsequent click reaction with a fluorescent azide is highly specific and occurs under mild conditions, enabling straightforward and robust visualization of DNA synthesis in cells and tissues.

Quantitative Data

The following tables summarize key quantitative parameters related to the use of EdU in research.

Table 1: Typical Working Concentrations for In Vitro and In Vivo Labeling

| Application | Organism/Cell Type | Recommended Concentration/Dose | Reference(s) |

| In Vitro (Cell Culture) | Mammalian Cell Lines | 1 - 10 µM | |

| In Vivo (Rodents) | Mice, Rats | 5 - 50 mg/kg (via IP injection) | |

| In Vivo (Zebrafish) | Larvae | 100 - 400 µM (in water) | |

| Plant Models | Arabidopsis thaliana | 10 - 20 µM |

Table 2: Comparative Properties of Proliferation Markers

| Parameter | 5-Ethynyl-2'-deoxyuridine (EdU) | 5-Bromo-2'-deoxyuridine (BrdU) |

| Mechanism of Action | Thymidine analog incorporated during DNA synthesis. | Thymidine analog incorporated during DNA synthesis. |

| Detection Method | Copper-catalyzed click reaction with a fluorescent azide. | Immunodetection with a specific anti-BrdU antibody. |

| DNA Denaturation | Not required. | Required (e.g., acid or heat treatment). |

| Protocol Duration | Short (typically < 2 hours). | Long (typically > 4 hours). |

| Sensitivity | High. | Moderate to high. |

| Multiplexing Capability | High (compatible with antibody-based and other fluorescent probes). | Limited (denaturation can destroy other epitopes). |

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay using EdU and Click Chemistry

This protocol outlines the standard procedure for labeling proliferating mammalian cells in culture with EdU and detecting it via a fluorescent azide.

Materials:

-

EdU solution (e.g., 10 mM in DMSO)

-

Cell culture medium

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Click reaction cocktail components:

-

Fluorescent azide (e.g., Alexa Fluor 488 azide)

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Reaction buffer (e.g., PBS or TBS)

-

-

Nuclear counterstain (e.g., DAPI or Hoechst 33342)

-

Phosphate-buffered saline (PBS)

Procedure:

-

EdU Labeling: Add EdU to the cell culture medium to a final concentration of 1-10 µM. Incubate the cells for a duration appropriate for the experiment (e.g., 1-2 hours for actively dividing cells).

-

Fixation: Remove the EdU-containing medium, wash the cells once with PBS, and then add the fixative solution. Incubate for 15 minutes at room temperature.

-

Permeabilization: Wash the fixed cells twice with PBS. Add the permeabilization buffer and incubate for 20 minutes at room temperature.

-

Click Reaction: Wash the cells twice with PBS. Prepare the click reaction cocktail according to the manufacturer's instructions, typically by adding the copper sulfate, fluorescent azide, and sodium ascorbate to the reaction buffer. Add the cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

-

Staining and Imaging: Wash the cells twice with PBS. If desired, add a nuclear counterstain. Image the cells using fluorescence microscopy with appropriate filters for the chosen fluorophore and counterstain.

Visualizations: Pathways and Workflows

Caption: Metabolic pathway for the activation and incorporation of EdU into DNA.

Caption: Experimental workflow for EdU-based cell proliferation analysis.

Unveiling the Epigenetic Orchestra: A Technical Guide to Modified Nucleotides in DNA

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology, the canonical four-letter alphabet of DNA—adenine (A), guanine (G), cytosine (C), and thymine (T)—only tells part of the story. A fascinating and crucial layer of regulation lies in the chemical modifications of these bases, creating an epigenetic landscape that profoundly influences gene expression, cellular function, and the development of diseases. This technical guide delves into the core functions of key modified nucleotides in DNA, providing a comprehensive resource for researchers navigating this dynamic field. We will explore the roles of 5-methylcytosine (5mC), 5-hydroxymethylcytosine (5hmC), N6-methyladenine (6mA), and N4-methylcytosine (4mC), as well as the implications of the DNA lesion 8-oxoguanine (8-oxoG).

The Major Players: A Quantitative Overview of Modified Nucleotides

The prevalence of modified nucleotides varies significantly across different tissues and cell types, reflecting their specialized roles in cellular identity and function. The following tables summarize the quantitative data available for some of the most well-studied DNA modifications in human tissues.

Table 1: Quantitative Levels of 5-methylcytosine (5mC) in Normal Human Tissues [1]

| Tissue | Mole Percent 5mC |

| Thymus | 1.00% |

| Brain | 0.98% |

| Spleen | Not Specified |

| Lung | Not Specified |

| Liver | Not Specified |

| Kidney | Not Specified |

| Placenta | 0.76% |

| Sperm | 0.84% |

Table 2: Quantitative Levels of 5-hydroxymethylcytosine (5hmC) in Normal Human Tissues [2]

| Tissue | % of 5hmC |

| Brain | 0.67% |

| Liver | 0.46% |

| Kidney | 0.38% |

| Colorectal | 0.46-0.57% |

| Lung | 0.14-0.18% |

| Heart | 0.05% |

| Breast | 0.05% |

| Placenta | 0.06% |

Table 3: Quantitative Levels of N6-methyladenine (6mA) in Human Tissues and Cell Lines [3]

| Tissue/Cell Line | % of Adenines as 6mA |

| Rat Lung | 0.00008% |

| Jurkat cells | 0.0017% |

| 293T cells | 0.0023% |

Note: Data for N4-methylcytosine (4mC) in human tissues is currently limited and requires further investigation.

Functional Significance of Modified Nucleotides

Each modified nucleotide plays a distinct role in the epigenetic regulation of the genome. These modifications can alter the chemical properties of DNA, influencing its interaction with proteins and ultimately controlling gene expression.

5-methylcytosine (5mC): The Classic Silencer

5-methylcytosine is the most studied DNA modification and is predominantly found in the context of CpG dinucleotides.[4][5] It is a key player in transcriptional silencing and is essential for processes such as X-chromosome inactivation and genomic imprinting.[6][7] The addition of a methyl group to cytosine is catalyzed by DNA methyltransferases (DNMTs). This modification can physically hinder the binding of transcription factors to DNA or recruit methyl-CpG-binding domain proteins (MBDs) that, in turn, recruit chromatin remodeling complexes to create a repressive chromatin state.

5-hydroxymethylcytosine (5hmC): An Intermediate with a Dual Role

5-hydroxymethylcytosine is generated by the oxidation of 5mC by the Ten-Eleven Translocation (TET) family of enzymes.[8] While it is an intermediate in the process of active DNA demethylation, 5hmC is also recognized as a stable epigenetic mark in its own right.[6] It is particularly abundant in the brain and embryonic stem cells.[8][9] The presence of 5hmC at enhancer elements can promote an open chromatin state, facilitating the binding of transcription factors and mediator proteins, thereby enhancing gene transcription.[6]

N6-methyladenine (6mA): A Versatile Regulator in Eukaryotes

While 6-methyladenine is the most prevalent DNA modification in prokaryotes, its role in eukaryotes is an area of active research.[10][11] Recent studies have detected 6mA in various eukaryotes, from unicellular organisms to mammals.[11][12] In eukaryotes, 6mA has been implicated in regulating transcription, transposable elements, and even trans-generational epigenetic inheritance.[10] It appears to have a dual role, being associated with both gene activation and repression depending on its genomic context and the cellular environment.[13]

N4-methylcytosine (4mC): A Bacterial Mark with Emerging Eukaryotic Significance

N4-methylcytosine is a well-known modification in bacteria, where it is part of restriction-modification systems that protect the host DNA from foreign invaders.[14][15] Its presence and function in eukaryotes are less understood. However, the development of new detection methods is beginning to shed light on its potential roles in higher organisms.

8-oxoguanine (8-oxoG): A Marker of Oxidative Stress and DNA Damage

Unlike the epigenetic marks described above, 8-oxoguanine is a product of DNA damage caused by reactive oxygen species (ROS).[16] The presence of 8-oxoG can lead to G:C to T:A transversions if not repaired. Cells have evolved a robust DNA repair mechanism, the Base Excision Repair (BER) pathway, to specifically recognize and remove this lesion, thereby maintaining genomic integrity.[16]

Key Signaling Pathways and Experimental Workflows

The functional consequences of modified nucleotides are mediated through complex signaling pathways and are studied using a variety of sophisticated experimental techniques.

DNA Methylation and Gene Silencing Pathway

The canonical pathway for 5mC-mediated gene silencing involves the recruitment of MBD proteins and subsequent chromatin remodeling.

Base Excision Repair (BER) Pathway for 8-oxoguanine

The BER pathway is a critical defense mechanism against DNA damage, including the removal of 8-oxoG.

Experimental Workflow: Bisulfite Sequencing

Bisulfite sequencing is a gold-standard method for analyzing DNA methylation at single-base resolution.

Detailed Experimental Protocols

Reproducible and accurate data are paramount in the study of DNA modifications. This section provides detailed methodologies for key experiments.

Bisulfite Sequencing Protocol

Objective: To determine the methylation status of cytosines in a DNA sample.

Materials:

-

Genomic DNA

-

Sodium bisulfite conversion kit

-

PCR primers specific for the converted DNA sequence

-

Taq polymerase and PCR reagents

-

Agarose gel and electrophoresis equipment

-

DNA sequencing service or instrument

Methodology:

-

DNA Extraction and Quantification: Isolate high-quality genomic DNA from the sample of interest. Quantify the DNA concentration accurately using a fluorometric method.

-

Bisulfite Conversion: Treat 200-500 ng of genomic DNA with sodium bisulfite using a commercial kit according to the manufacturer's instructions. This step converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[4]

-

PCR Amplification: Design PCR primers that are specific to the bisulfite-converted DNA sequence. The primers should not contain CpG sites to avoid methylation-biased amplification. Perform PCR to amplify the target region.

-

Gel Electrophoresis: Run the PCR product on an agarose gel to verify the amplification of a single product of the expected size.

-

DNA Sequencing: Purify the PCR product and submit it for Sanger sequencing or prepare a library for next-generation sequencing.

-

Data Analysis: Align the sequencing reads to a reference sequence. Methylated cytosines will appear as cytosines in the sequence, while unmethylated cytosines will be read as thymines.[6]

Methylated DNA Immunoprecipitation (MeDIP-Seq) Protocol

Objective: To enrich for and sequence methylated DNA fragments from a genome.

Materials:

-

Genomic DNA

-

Sonicator or restriction enzymes for DNA fragmentation

-

Antibody specific for 5-methylcytosine (5mC)

-

Protein A/G magnetic beads

-

Buffers for immunoprecipitation, washing, and elution

-

Next-generation sequencing library preparation kit

Methodology:

-

DNA Fragmentation: Shear genomic DNA to an average size of 200-500 bp by sonication or enzymatic digestion.[11]

-

Immunoprecipitation:

-

Washing: Wash the beads several times with immunoprecipitation buffer to remove non-specifically bound DNA.[11]

-

Elution and DNA Purification: Elute the methylated DNA from the beads and purify it.

-

Library Preparation and Sequencing: Prepare a sequencing library from the enriched DNA fragments using a standard next-generation sequencing library preparation kit and sequence the library.

-

Data Analysis: Align the sequencing reads to a reference genome to identify regions enriched for DNA methylation.

Single-Molecule Real-Time (SMRT) Sequencing for Modified Base Detection

Objective: To directly detect modified nucleotides in a DNA sample without the need for chemical conversion or amplification.

Materials:

-

High-molecular-weight genomic DNA

-

SMRTbell library preparation kit (Pacific Biosciences)

-

PacBio sequencing instrument (e.g., Sequel or Revio)

Methodology:

-

DNA Extraction: Isolate high-molecular-weight genomic DNA to ensure long sequencing reads.

-

Library Preparation:

-

Fragment the DNA to the desired size range.

-

Ligate SMRTbell adapters to the ends of the DNA fragments to create a circular template.[16]

-

-

Sequencing:

-

Immobilize a single DNA polymerase at the bottom of a Zero-Mode Waveguide (ZMW).

-

Introduce the SMRTbell library into the ZMWs.

-

Add fluorescently labeled nucleotides. As the polymerase incorporates nucleotides, the instrument records the light pulses emitted. The kinetics of the polymerase (the time it takes to incorporate each base) are altered by the presence of a modified nucleotide, allowing for their direct detection.[17][18]

-

-

Data Analysis: Use the SMRT Link software to analyze the sequencing data and identify the locations of modified bases based on the polymerase kinetics.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantifying Modified Nucleotides

Objective: To accurately quantify the absolute levels of modified nucleotides in a DNA sample.

Materials:

-

Genomic DNA

-

Nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase

-

LC-MS/MS system

-

Stable isotope-labeled internal standards for each modified nucleotide of interest

Methodology:

-

DNA Digestion: Digest the genomic DNA to single nucleosides using a cocktail of enzymes (Nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).[19]

-

Sample Preparation: Add stable isotope-labeled internal standards to the digested sample to allow for accurate quantification.

-

LC-MS/MS Analysis:

-

Inject the sample onto a liquid chromatography column to separate the different nucleosides.

-

Introduce the separated nucleosides into the mass spectrometer.

-

Use tandem mass spectrometry (MS/MS) to specifically detect and quantify each modified nucleoside based on its unique mass-to-charge ratio and fragmentation pattern.[4][6][20]

-

-

Data Analysis: Calculate the amount of each modified nucleoside relative to the amount of the corresponding canonical nucleoside using the signals from the native and isotope-labeled standards.

Conclusion and Future Directions

The study of modified nucleotides has revolutionized our understanding of gene regulation and cellular function. The ability to detect and quantify these modifications with increasing precision is opening up new avenues for research into the epigenetic basis of health and disease. As technology continues to advance, we can expect to uncover even more layers of complexity in the epigenetic orchestra, providing novel targets for therapeutic intervention and personalized medicine. The development of more sensitive and high-throughput methods will be crucial for translating these fundamental discoveries into clinical applications.

References

- 1. youtube.com [youtube.com]

- 2. Selective recognition of N4-methylcytosine in DNA by engineered transcription-activator-like effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LC/MS/MS Method Package for Modified Nucleosides : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 4. The Ca2+ Bridge: From Neurons to Circuits in Rett Syndrome [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. protocols.io [protocols.io]

- 8. pubs.acs.org [pubs.acs.org]

- 9. dovepress.com [dovepress.com]

- 10. Base-resolution detection of N4-methylcytosine in genomic DNA using 4mC-Tet-assisted-bisulfite- sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. worldscientific.com [worldscientific.com]

- 12. researchgate.net [researchgate.net]

- 13. 8 Steps to Successful SMRT Sequencing | Technology Networks [technologynetworks.com]

- 14. Preparation of genomic DNA and SMRT sequencing [bio-protocol.org]

- 15. m6A reader proteins: the executive factors in modulating viral replication and host immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Overview of PacBio SMRT sequencing: principles, workflow, and applications - CD Genomics [cd-genomics.com]

- 18. devtoolsdaily.com [devtoolsdaily.com]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Initial Studies of the Stability of Specific Modified dUTP in Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial studies concerning the stability of specifically modified deoxyuridine triphosphates (dUTPs) in solution. It is designed to be a valuable resource for researchers and professionals involved in the development and application of modified nucleotides. This document summarizes key stability data, details relevant experimental protocols, and presents visual workflows to elucidate the processes of stability assessment.

Introduction

Modified dUTPs are indispensable tools in molecular biology and biotechnology, with wide-ranging applications in DNA sequencing, PCR, and cellular imaging. The stability of these molecules in solution is a critical factor that can significantly impact the reliability and reproducibility of experimental results. Modifications at the C5 position of the pyrimidine ring, while essential for functionality, can also influence the molecule's susceptibility to degradation under various conditions, including temperature, pH, and enzymatic activity. Understanding the stability profiles of these modified nucleotides is therefore paramount for their effective use.

Data on the Stability of Modified dUTP Analogs

The stability of modified dUTP analogs is influenced by the nature of the modification, the linker attaching it to the base, and the solution conditions. While comprehensive comparative studies are limited, the available data provides valuable insights into the stability of different classes of modified dUTPs.

General Storage and Handling Recommendations

Proper storage is the first line of defense in maintaining the integrity of modified dUTP solutions.

| Modified dUTP Type | Recommended Storage Conditions | Key Considerations |

| Biotin-dUTP | Store at -20°C in a non-frost-free freezer. Aliquoting is recommended to avoid repeated freeze-thaw cycles. | Generally stable for at least 12 months under these conditions. |

| Fluorescently-labeled dUTP | Store at -20°C, protected from light. Aliquoting is crucial. | Photobleaching is a major concern. Avoid exposure to light during handling and storage. |

| Amine-modified dUTP | Store at -20°C. | The primary amine group can be reactive; buffer choice is important to prevent unwanted reactions. |

Impact of Solution Conditions

Temperature: Thermal degradation can occur through multiple pathways, including the hydrolysis of the triphosphate chain. For instance, a study on biotin-16-dUTP indicated a potential decomposition of approximately 5% over 6 months when stored at -20°C. Accelerated stability studies, often employing the Arrhenius equation to predict shelf-life, are crucial for characterizing the thermal lability of new modified dUTPs.

Enzymatic Degradation: The stability of modified dUTPs is also relevant in the context of their primary application: enzymatic incorporation into DNA. Some modifications can affect the interaction with DNA polymerases, potentially leading to reduced incorporation efficiency, which can be perceived as a form of functional instability. Furthermore, cellular enzymes such as dUTPase, which normally prevents the misincorporation of uracil into DNA, can potentially act on modified dUTPs, although the specificity for such analogs is not extensively documented in comparative studies.

Experimental Protocols for Stability Assessment

A multi-faceted approach is required to thoroughly assess the stability of modified dUTP in solution.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for separating and quantifying the intact modified dUTP from its degradation products.

Methodology:

-

Instrumentation: A reversed-phase HPLC system equipped with a UV detector is commonly used.

-

Column: A C18 column is often suitable for separating nucleotides.

-

Mobile Phase: A gradient of an ion-pairing agent (e.g., triethylammonium acetate) in a buffered aqueous solution with an organic modifier like acetonitrile is typically employed.

-

Detection: The elution profile is monitored at a wavelength where the modified nucleotide has maximum absorbance (usually around 260 nm for the base and a secondary wavelength if the modification has a distinct chromophore).

-

Analysis: The percentage of the intact modified dUTP is determined by integrating the area under its corresponding peak and comparing it to the total area of all peaks (parent compound and degradation products).

Functional Assays: Enzymatic Incorporation

Assessing the ability of a modified dUTP to be incorporated into DNA by a polymerase over time can serve as a functional measure of its stability.

Methodology:

-

Reaction Setup: A standard polymerase chain reaction (PCR) or primer extension assay is performed at different time points using a stored solution of the modified dUTP.

-

Components: The reaction mixture includes a DNA template, primers, a thermostable DNA polymerase, and a mix of dNTPs where the modified dUTP is present at a specific concentration.

-

Analysis: The reaction products are analyzed by gel electrophoresis. A decrease in the amount or length of the product over time indicates a loss of functional modified dUTP.

Accelerated Stability Studies

To predict the long-term stability of a modified dUTP solution, accelerated stability studies are conducted at elevated temperatures.

Methodology:

-

Incubation: Aliquots of the modified dUTP solution are incubated at several temperatures above the recommended storage temperature (e.g., 4°C, 25°C, and 37°C).

-

Time Points: Samples are collected at various time points over an extended period.

-

Analysis: The concentration of the intact modified dUTP is measured at each time point using a stability-indicating method like HPLC.

-

Data Modeling: The degradation rates at different temperatures are used to construct an Arrhenius plot, which can then be used to extrapolate the degradation rate and predict the shelf-life at the recommended storage temperature.

Visualizing Stability Assessment Workflows

The following diagrams illustrate the logical flow of experiments to characterize the stability of a novel modified dUTP.

Caption: Workflow for assessing the chemical and functional stability of a modified dUTP solution.

Caption: Experimental workflow for HPLC-based stability analysis of modified dUTP.

Conclusion

The stability of modified dUTP in solution is a multifaceted issue that requires careful consideration and rigorous experimental evaluation. While general guidelines for storage and handling provide a good starting point, a deeper understanding of the degradation kinetics under various conditions is essential for ensuring the reliability of applications that utilize these critical reagents. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of modified dUTP stability, enabling researchers to make informed decisions about their storage, handling, and use. Further comparative studies are needed to build a comprehensive database of stability profiles for the growing arsenal of modified nucleotides.

Unlocking Cellular Processes: A Technical Guide to Novel dUTP Derivatives in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

The landscape of molecular biology is continually evolving, driven by the development of innovative tools that offer deeper insights into complex cellular mechanisms. Among these, novel deoxyuridine triphosphate (dUTP) derivatives have emerged as powerful and versatile reagents. By modifying the uracil base, researchers can introduce a wide array of functionalities into newly synthesized DNA, enabling a diverse range of applications from sensitive nucleic acid detection to the intricate mapping of DNA-protein interactions. This technical guide provides a comprehensive overview of the core applications of these modified nucleotides, complete with detailed experimental protocols, comparative data, and visual workflows to facilitate their integration into your research.

Biotinylated dUTP Derivatives: The Workhorse of Nucleic Acid Labeling

Biotinylated dUTP is a cornerstone of non-radioactive DNA labeling, prized for its high affinity for streptavidin and avidin, which can be conjugated to various reporter molecules. This strong and specific interaction forms the basis for numerous detection and purification applications.

Quantitative Comparison of Biotinylated dUTP Analogs

The choice of biotinylated dUTP can influence the efficiency of labeling and subsequent detection. The length of the linker arm between the biotin moiety and the uracil base is a critical factor.

| Derivative | Linker Length (atoms) | Typical Applications | Relative Incorporation Efficiency | Signal Amplification Potential |

| Biotin-11-dUTP | 11 | PCR, FISH, Southern Blotting | High | Good |

| Biotin-14-dUTP | 14 | In situ hybridization, Microarrays | Moderate | Very Good |

| Biotin-16-dUTP | 16 | Applications requiring maximal distance between biotin and DNA | Moderate | Excellent |

| Biotin-20-dUTP | 20 | Specialized applications requiring very long linkers | Lower | Maximum |

Note: Relative incorporation efficiency can be polymerase-dependent. Longer linkers may slightly reduce incorporation by some DNA polymerases but can enhance detection by providing better accessibility for streptavidin binding.

Fluorescent dUTP Derivatives: Illuminating the Genome

Directly labeling DNA with fluorescent molecules offers a streamlined approach for visualization in techniques like Fluorescence In Situ Hybridization (FISH) and real-time PCR. A variety of fluorophores are available, each with distinct spectral properties.

Comparative Photophysical Properties of Common Fluorescent dUTP Analogs

The selection of a fluorescent dUTP depends on the specific application, the available excitation and emission filters on the imaging system, and the potential for multiplexing with other fluorophores.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Relative Brightness | Photostability |

| Fluorescein (FITC) | 494 | 518 | 0.92 | Moderate | Moderate |

| Cyanine 3 (Cy3) | 550 | 570 | 0.15 | High | Good |

| Cyanine 5 (Cy5) | 649 | 670 | 0.28 | Very High | Good |

| Texas Red | 589 | 615 | 0.60 | High | Very Good |

| Alexa Fluor 488 | 495 | 519 | 0.92 | High | Excellent |

| Alexa Fluor 594 | 590 | 617 | 0.66 | Very High | Excellent |

| ATTO 488 | 501 | 523 | 0.80 | High | Excellent |

| ATTO 594 | 594 | 624 | 0.85 | Very High | Excellent |

Note: Quantum yield and brightness can be influenced by the local environment, including DNA sequence and buffer conditions.

Clickable dUTP Derivatives: Versatile Handles for Bio-orthogonal Labeling

"Click chemistry" has revolutionized bioconjugation by providing a highly specific and efficient method for attaching a wide range of molecules to a target. dUTP derivatives containing alkyne or azide moieties can be incorporated into DNA, which can then be "clicked" to a corresponding azide- or alkyne-modified reporter molecule, such as a fluorophore or biotin.

Common Clickable dUTP Derivatives and Their Applications

| Derivative | Reactive Group | Click Reaction Partner | Key Applications |

| 5-Ethynyl-dUTP (EdU) | Terminal Alkyne | Azide-modified molecule | DNA replication analysis (e.g., cell proliferation assays), DNA labeling for imaging and capture |

| 5-Azidomethyl-dUTP | Azide | Alkyne-modified molecule | DNA labeling, pull-down assays |

| 5-(Dibenzocyclooctynl)-dUTP (DBCO-dUTP) | Strained Alkyne | Azide-modified molecule | Copper-free click chemistry for live-cell imaging and in vivo labeling |

Photoreactive dUTP Analogs: Mapping DNA-Protein Interactions

Photoreactive dUTP derivatives are invaluable tools for identifying proteins that bind to specific DNA sequences. These analogs contain a photoactivatable group that, upon exposure to UV light, forms a covalent crosslink with nearby molecules, effectively "trapping" interacting proteins.

Key Photoreactive dUTP Derivatives

| Derivative | Photoreactive Group | Activation Wavelength | Application |

| 5-[N-(p-azidobenzoyl)-3-aminoallyl]-dUTP (N3-dUTP) | Aryl Azide | ~260-270 nm | Photoaffinity labeling of DNA-binding proteins |

| 5-(3-benzoylphenyl)-dUTP | Benzophenone | ~350-360 nm | Identifying proteins in close proximity to a specific DNA locus |

Experimental Protocols

Protocol 1: DNA Labeling using Biotin-11-dUTP in PCR

This protocol describes the incorporation of Biotin-11-dUTP into a PCR product for subsequent detection.

Materials:

-

DNA template

-

Forward and reverse primers

-

dNTP mix (10 mM each of dATP, dCTP, dGTP)

-

dTTP (10 mM)

-

Biotin-11-dUTP (1 mM)

-

Taq DNA polymerase and corresponding buffer

-

Nuclease-free water

Procedure:

-

Prepare the PCR Master Mix: For a 50 µL reaction, combine the following components in a sterile microcentrifuge tube on ice:

-

10x PCR Buffer: 5 µL

-

dNTP mix (10 mM): 1 µL

-

dTTP (10 mM): 0.5 µL

-

Biotin-11-dUTP (1 mM): 2.5 µL (Final concentration: 50 µM)

-

Forward Primer (10 µM): 1 µL

-

Reverse Primer (10 µM): 1 µL

-

DNA Template (10 ng/µL): 1 µL

-

Taq DNA Polymerase (5 U/µL): 0.25 µL

-

Nuclease-free water: to 50 µL

-

Note: The ratio of dTTP to Biotin-11-dUTP can be optimized for specific applications. A 1:2 ratio is a good starting point.

-

-

Perform PCR: Use the following standard thermal cycling conditions, adjusting the annealing temperature and extension time as needed for your specific primers and amplicon size.

-

Initial Denaturation: 95°C for 2 minutes

-

30-35 Cycles:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-65°C for 30 seconds

-

Extension: 72°C for 1 minute/kb

-

-

Final Extension: 72°C for 5 minutes

-

-

Analyze the PCR Product: Run a small aliquot (5 µL) of the PCR product on an agarose gel to confirm successful amplification and the correct product size. The biotinylated PCR product is now ready for downstream applications such as Southern blotting or streptavidin-based capture.

Protocol 2: Fluorescent In Situ Hybridization (FISH) with Fluorescently Labeled dUTP

This protocol outlines the general steps for preparing a fluorescently labeled DNA probe using a fluorescent dUTP derivative and performing FISH on fixed cells.

Probe Labeling (by Nick Translation):

-

Combine the following in a microcentrifuge tube:

-

1 µg of plasmid DNA containing the probe sequence

-

10x Nick Translation Buffer

-

dNTP mix (without dTTP)

-

Fluorescent dUTP (e.g., Cy3-dUTP)

-

DNase I/DNA Polymerase I enzyme mix

-

Nuclease-free water to the final volume.

-

-

Incubate at 15°C for 1-2 hours.

-

Stop the reaction by adding EDTA.

-

Purify the labeled probe using a spin column or ethanol precipitation.

FISH Procedure:

-

Prepare Slides: Prepare slides with fixed cells or tissue sections.

-

Pretreatment: Treat slides with RNase A to remove cellular RNA, followed by pepsin or proteinase K to permeabilize the cells.

-

Denaturation: Denature the cellular DNA by immersing the slides in a 70% formamide/2x SSC solution at 70-75°C for 2-5 minutes.

-

Hybridization: Apply the denatured fluorescent probe to the slide, cover with a coverslip, and incubate in a humidified chamber at 37°C overnight.

-

Washing: Wash the slides in stringent wash buffers (e.g., 0.4x SSC/0.3% NP-40 at 72°C) to remove unbound probe.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the slides with an antifade mounting medium.

-

Visualization: Visualize the fluorescent signals using a fluorescence microscope with the appropriate filter sets.

Protocol 3: Terminal deoxynucleotidyl Transferase dUTP Nick End Labeling (TUNEL) Assay for Apoptosis Detection

The TUNEL assay is used to detect DNA fragmentation, a hallmark of apoptosis. This protocol describes a fluorescence-based TUNEL assay.

Materials:

-

Fixed and permeabilized cells or tissue sections on slides

-

Terminal deoxynucleotidyl transferase (TdT) and reaction buffer

-

Fluorescently labeled dUTP (e.g., FITC-dUTP)

-

DAPI for counterstaining

Procedure:

-

Equilibration: Wash the slides with PBS and then incubate with TdT equilibration buffer.

-

TdT Labeling Reaction: Prepare the TdT reaction mix containing TdT enzyme, fluorescently labeled dUTP, and reaction buffer. Apply the mix to the slides and incubate in a humidified chamber at 37°C for 1 hour.

-

Stop Reaction: Stop the reaction by washing the slides with a stop/wash buffer.

-

Counterstaining: Stain the nuclei with DAPI.

-

Mounting and Visualization: Mount the slides and visualize under a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

Visualizing Experimental Workflows

Workflow for Apoptosis Detection using TUNEL Assay

Caption: Workflow for detecting apoptotic cells using the TUNEL assay.

Workflow for Identifying DNA-Protein Interactions using Photoreactive dUTP

Caption: Workflow for photoaffinity labeling to identify DNA-binding proteins.

Conclusion

Novel dUTP derivatives have become indispensable tools in the molecular biologist's toolkit. Their diverse modifications enable a wide range of applications, from the routine labeling of nucleic acids to the sophisticated analysis of dynamic cellular processes. The continued development of new dUTP analogs with enhanced properties, such as increased brightness, photostability, and biocompatibility, promises to further expand the frontiers of molecular research, providing ever more precise and sensitive methods to unravel the complexities of the cell.

The Core Mechanism of Action of Modified Deoxynucleotides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fundamental mechanisms by which modified deoxynucleotides exert their therapeutic effects, primarily as antiviral and anticancer agents. By mimicking natural deoxynucleoside triphosphates (dNTPs), these synthetic analogs strategically interfere with the intricate process of DNA synthesis, leading to the inhibition of viral replication and the proliferation of cancerous cells. This document provides a comprehensive overview of their modes of action, quantitative data on their efficacy, detailed experimental protocols for their study, and visual representations of the key biological pathways involved.

Introduction: A Tale of Molecular Mimicry

Modified deoxynucleotides are synthetic molecules designed to closely resemble the natural building blocks of DNA. These alterations, typically involving the sugar moiety, the nucleobase, or the phosphate group, are the key to their therapeutic efficacy. When introduced into a biological system, these analogs are often metabolized into their active triphosphate forms, which can then act as potent inhibitors of DNA polymerases, the enzymes responsible for DNA replication and repair.

The primary mechanisms of action for most modified deoxynucleotides revolve around two key principles:

-

Competitive Inhibition: The modified deoxynucleotide triphosphates compete with their natural counterparts for binding to the active site of DNA polymerase. This competition reduces the rate of natural nucleotide incorporation, thereby slowing down DNA synthesis.

-

Chain Termination: Many modified deoxynucleotides, once incorporated into a growing DNA strand, prevent the addition of subsequent nucleotides. This is often due to the absence or modification of the 3'-hydroxyl group on the sugar ring, which is essential for the formation of the phosphodiester bond that links nucleotides together. This premature termination of DNA elongation is a potent mechanism for halting replication.

Quantitative Data: Gauging the Potency of Modified Deoxynucleotides

The effectiveness of modified deoxynucleotides as inhibitors of DNA polymerases is quantified by various parameters, including the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values provide a measure of the concentration of the compound required to achieve a certain level of inhibition and are crucial for comparing the potency of different analogs.

Table 1: Inhibition of Adenovirus DNA Polymerase by Modified Deoxynucleoside Triphosphates

| Modified Deoxynucleoside Triphosphate | IC50 (μM)[1] |

| 3'-Fluorothymidine triphosphate | 0.63[1] |

| 2',3'-Dideoxy-3'-fluoroguanosine triphosphate | 0.71[1] |

| 2',3'-Dideoxycytidine triphosphate (ddCTP) | 1.0[1] |

| 2',3'-Dideoxyadenosine triphosphate | 1.6[1] |

| 2',3'-Dideoxythymidine triphosphate | 1.82[1] |

| 2',3'-Dideoxy-3'-fluorouridine triphosphate | 2.96[1] |

Table 2: Inhibition of HIV Reverse Transcriptase by Tenofovir Diphosphate

| Target | Ki (μM)[1] |

| HIV Reverse Transcriptase (DNA-dependent) | 1.55[1] |

| HIV Reverse Transcriptase (RNA-dependent) | 0.022[1] |

Table 3: Inhibition of Human DNA Polymerases by Tenofovir Diphosphate

| DNA Polymerase | Ki/Km (relative to dATP)[2] |

| Polymerase α | 10.2[2] |

| Polymerase δ | 10.2[2] |

| Polymerase ε | 15.2[2] |

Experimental Protocols: A Guide to Studying Modified Deoxynucleotides

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of modified deoxynucleotides.

DNA Polymerase Inhibition Assay (Primer Extension Assay)

This assay is used to determine the inhibitory effect of a modified deoxynucleotide on the activity of a specific DNA polymerase.

Principle: A short, labeled DNA primer is annealed to a longer DNA template. The DNA polymerase extends the primer by incorporating nucleotides complementary to the template. The reaction is carried out in the presence and absence of the modified deoxynucleotide. Inhibition of the polymerase results in shorter extension products, which can be visualized and quantified.

Materials:

-

Purified DNA polymerase

-

DNA template and a complementary 5'-radiolabeled or fluorescently-labeled primer

-

Natural deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)

-

Modified deoxynucleoside triphosphate to be tested

-

Reaction buffer (e.g., Tris-HCl, MgCl2, DTT, KCl)

-

Stop solution (e.g., formamide, EDTA, loading dyes)

-

Polyacrylamide gel for electrophoresis

-

Phosphorimager or fluorescence scanner

Procedure:

-

Annealing: Mix the DNA template and labeled primer in annealing buffer. Heat to 95°C for 5 minutes and then slowly cool to room temperature to allow for annealing.

-

Reaction Setup: In separate tubes, prepare reaction mixtures containing the reaction buffer, annealed template-primer, a subset of natural dNTPs, and varying concentrations of the modified dNTP. Include a control reaction with all four natural dNTPs and no modified dNTP.

-

Initiation: Initiate the reaction by adding the DNA polymerase to each tube.

-

Incubation: Incubate the reactions at the optimal temperature for the specific DNA polymerase for a defined period (e.g., 10-30 minutes).

-

Termination: Stop the reactions by adding the stop solution.

-

Electrophoresis: Denature the samples by heating and load them onto a denaturing polyacrylamide gel.

-

Visualization and Analysis: Visualize the DNA fragments using a phosphorimager or fluorescence scanner. The length of the extension products will indicate the extent of polymerase inhibition. Quantify the band intensities to determine the IC50 value of the modified deoxynucleotide.

Cellular Cytotoxicity Assay

This assay is used to determine the toxic effect of a modified deoxynucleotide on cultured cells.

Principle: Cells are incubated with varying concentrations of the modified deoxynucleotide. After a specific incubation period, cell viability is assessed using a variety of methods, such as measuring metabolic activity (e.g., MTT or XTT assay) or membrane integrity (e.g., trypan blue exclusion or LDH release assay).

Materials:

-

Cultured cells (e.g., cancer cell line or virus-infected cell line)

-

Cell culture medium and supplements

-

Modified deoxynucleotide to be tested

-

96-well cell culture plates

-

Reagents for the chosen viability assay (e.g., MTT reagent, solubilization buffer)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-